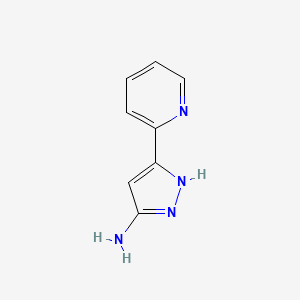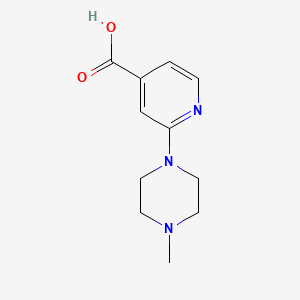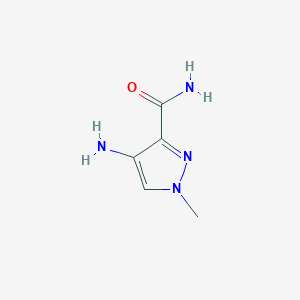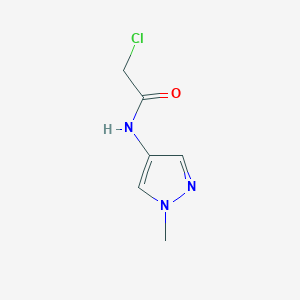![molecular formula C7H6ClN3 B1366718 4-氯-2-甲基-7H-吡咯并[2,3-D]嘧啶 CAS No. 71149-52-5](/img/structure/B1366718.png)
4-氯-2-甲基-7H-吡咯并[2,3-D]嘧啶
描述
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound with a fused pyrrole and pyrimidine ring system. This compound is characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 2-position of the pyrimidine ring. It is widely used as a building block in the synthesis of various pharmaceutical and organic compounds due to its unique structure and reactivity .
科学研究应用
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine acts as a kinase inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . By inhibiting the JAK enzymes, it disrupts the pathway, which may lead to a variety of diseases affecting the immune system . The disruption of this pathway can also affect processes involved in cell division and death, and tumor formation .
Result of Action
The molecular and cellular effects of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine’s action primarily involve the inhibition of the JAK-STAT signaling pathway . This can lead to the treatment of diseases such as cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
生化分析
Biochemical Properties
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes within the Janus kinase (JAK) family. These enzymes are involved in the JAK-STAT signaling pathway, which is essential for cell division, apoptosis, and immune function . By inhibiting JAK enzymes, 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine can modulate the activity of signal transducer and activator of transcription (STAT) proteins, thereby influencing gene expression and cellular responses . This compound also interacts with other biomolecules, such as proteins involved in inflammatory responses, making it a potential therapeutic agent for conditions like rheumatoid arthritis and psoriasis .
Cellular Effects
The effects of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells by disrupting cell signaling pathways that are crucial for tumor growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . In immune cells, 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. It binds to the ATP-binding site of JAK enzymes, thereby preventing their activation and subsequent phosphorylation of STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced transcription of target genes involved in cell proliferation and survival . Additionally, 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine can modulate other signaling pathways by interacting with various kinases and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine have been observed to change over time. The compound exhibits stability under normal temperature and humidity conditions but may degrade in the presence of strong acids or alkalis . Long-term exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and altered gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit JAK enzymes and modulate immune responses without causing significant toxicity . At higher doses, it may lead to adverse effects, such as irritation of the respiratory mucosa, eyes, and skin . Understanding the dosage-dependent effects is essential for optimizing the therapeutic use of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine and minimizing potential side effects.
Metabolic Pathways
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions . Additionally, 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine can affect metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and therapeutic efficacy of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various kinases and signaling molecules . Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s ability to modulate cellular processes and exert its therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring . Another method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including cyclization and chlorination to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be operationally simple and practical for large-scale synthesis .
化学反应分析
Types of Reactions: 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are commonly used in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-D]pyrimidine derivative .
相似化合物的比较
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the methyl group at the 2-position but shares similar reactivity and applications.
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Similar structure but with a chlorine atom at the 2-position instead of the 4-position.
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine: Contains a bromine atom at the 5-position, which can alter its reactivity and applications.
Uniqueness: 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical properties and reactivity. This makes it a valuable compound in the synthesis of diverse bioactive molecules and pharmaceutical intermediates .
属性
IUPAC Name |
4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-6(8)5-2-3-9-7(5)11-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFJHJBEGJJOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448334 | |
| Record name | 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71149-52-5 | |
| Record name | 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic data was used to characterize the synthesized N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which utilizes 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine as a starting material?
A1: The research paper states that the synthesized compound was characterized using spectral analysis. [] This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and potentially Mass Spectrometry (MS). These techniques provide information about the structure, functional groups, and molecular weight of the synthesized compound, confirming its successful synthesis using 4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


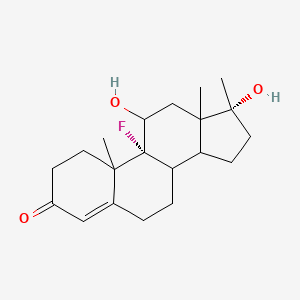
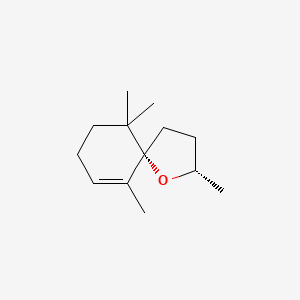


![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)

